(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanamide
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Description
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanamide is a useful research compound. Its molecular formula is C44H66N12O7S2 and its molecular weight is 939.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Computational Peptidology
A study by Flores-Holguín, Frau, and Glossman-Mitnik (2019) used computational peptidology, assisted by conceptual density functional theory, to study the molecular properties and structures of new antifungal tripeptides, which include derivatives of the specified compound. This method enables the prediction of molecular active sites and bioactivity scores, crucial for drug design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Synthesis of Novel Compounds
Breitenmoser et al. (2001) described the synthesis of a novel 2H-azirin-3-amine, demonstrating its utility as a building block for dipeptides. This research contributes to understanding the synthesis and potential applications of complex compounds related to the specified chemical (Breitenmoser, Hirt, Luykx, & Heimgartner, 2001).
Antimycobacterial Activities
Moreth et al. (2014) explored the syntheses of hydroxyethylsulfonamides and related compounds, showing significant antimycobacterial activity. This study highlights the potential of complex molecular structures, such as the one , in contributing to antimicrobial research (Moreth, Gomes, Lourenço, Soares, Rocha, Kaiser, de Souza, Wardell, & Wardell, 2014).
Other Relevant Studies
- Darwish, Atia, & Farag (2014) conducted a study on isoxazole-based heterocycles, which can inform the potential chemical pathways and reactions of similar complex compounds (Darwish, Atia, & Farag, 2014).
- Katritzky, He, & Wang (2002) synthesized optically active tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones, contributing to the field of stereochemistry and synthesis of complex organic compounds (Katritzky, He, & Wang, 2002).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H66N12O7S2/c1-27(57)51-33(17-11-21-49-44(47)48)39(59)55-36(24-28-12-5-4-6-13-28)42(62)53-35(19-23-65-3)41(61)56-37(25-29-26-50-31-15-8-7-14-30(29)31)43(63)54-34(18-22-64-2)40(60)52-32(38(46)58)16-9-10-20-45/h4-8,12-15,26,32-37,50H,9-11,16-25,45H2,1-3H3,(H2,46,58)(H,51,57)(H,52,60)(H,53,62)(H,54,63)(H,55,59)(H,56,61)(H4,47,48,49)/t32-,33-,34-,35-,36-,37-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTZXNBYHIQLGI-DUGSHLAESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H66N12O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
939.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-arg-phe-met-trp-met-thr-nh2 |
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